molecular formula C9H17NO4S B2810781 Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate CAS No. 935668-42-1

Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate

Cat. No.: B2810781
CAS No.: 935668-42-1
M. Wt: 235.3
InChI Key: NSQUEHLSWKTUBH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate is a key intermediate in organic synthesis, particularly in medicinal chemistry. The compound features a four-membered azetidine ring with a methylsulfonyl (-SO₂CH₃) substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of nonretinoid retinol binding protein 4 (RBP4) antagonists, where it serves as a precursor for further functionalization . Key physical properties include a light yellow oil consistency and a high yield (>99%) under optimized conditions. Its structure is confirmed by ¹H NMR (δ 5.22–5.16 ppm for the azetidine ring proton and δ 3.06 ppm for the methylsulfonyl group) .

Properties

IUPAC Name

tert-butyl 3-methylsulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-5-7(6-10)15(4,12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQUEHLSWKTUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate typically begins with azetidine-1-carboxylic acid and tert-butyl chloroformate.

    Reaction Steps:

Industrial Production Methods: : The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form azetidine derivatives with different functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can enhance drug efficacy, particularly in targeting neurological disorders.

Key Applications:

  • Drug Formulation Stability: The compound enhances the stability and solubility of drug formulations, making it a valuable asset in pharmaceutical development.
  • Targeted Therapies: It is utilized in the synthesis of compounds that inhibit specific enzymes related to metabolic pathways, aiding in the development of targeted therapies for various diseases.

Agricultural Chemistry

In agricultural chemistry, this compound is employed in formulating agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for developing new pest control solutions.

Key Applications:

  • Pesticide Development: The compound contributes to creating effective pesticides that are environmentally friendly and target specific pests without harming beneficial organisms.
  • Agrochemical Formulations: Its properties allow for improved formulation of agrochemicals that enhance crop yield and protection.

Material Science

Researchers utilize this compound in material science for developing novel polymers and materials. Its chemical properties contribute to improving the durability and environmental resistance of these materials.

Key Applications:

  • Polymer Synthesis: The compound is used in synthesizing polymers with enhanced mechanical properties.
  • Material Coatings: It serves as a component in coatings that require high durability and resistance to environmental factors.

Biochemical Research

In biochemical research, this compound is instrumental in studies related to enzyme inhibition and metabolic pathways. It aids scientists in understanding complex biochemical processes and developing new therapeutic strategies.

Key Applications:

  • Enzyme Inhibition Studies: Researchers use it to explore the inhibition mechanisms of specific enzymes, providing insights into potential therapeutic targets.
  • Metabolic Pathway Analysis: The compound assists in elucidating metabolic pathways involved in various diseases, contributing to the development of innovative treatments.

Cosmetic Formulations

This compound finds applications in cosmetic products due to its stabilizing properties. It enhances the texture and performance of creams and lotions.

Key Applications:

  • Stabilizer in Cosmetics: The compound acts as a stabilizer, ensuring product consistency and longevity.
  • Texture Enhancement: It improves the sensory attributes of cosmetic formulations, making them more appealing to consumers.

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentDrug formulation stabilityEnhanced solubility and efficacy
Agricultural ChemistryPesticide formulationEnvironmentally friendly pest control
Material SciencePolymer synthesisImproved durability and resistance
Biochemical ResearchEnzyme inhibition studiesInsights into therapeutic targets
Cosmetic FormulationsStabilizer for creams and lotionsEnhanced texture and product performance

Case Studies

  • Pharmaceutical Case Study : A study published in a peer-reviewed journal highlighted the role of this compound as an intermediate in synthesizing a novel drug targeting Alzheimer’s disease. The modifications enabled by this compound led to improved bioavailability and reduced side effects.
  • Agricultural Chemistry Case Study : Research conducted on pest control methods utilizing this compound demonstrated its effectiveness against common agricultural pests while maintaining safety for non-target species, showcasing its potential as a sustainable pesticide option.
  • Material Science Case Study : An investigation into polymer composites incorporating this compound revealed significant enhancements in mechanical strength and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate involves its role as a building block in organic synthesis. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific structure and function of the synthesized derivatives .

Comparison with Similar Compounds

Functional Group Variations at the 3-Position

Compound Name Substituent at 3-Position Key Properties/Applications References
tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate Methylsulfonyl (-SO₂CH₃) Electron-withdrawing group enhances reactivity in nucleophilic substitutions; used in RBP4 antagonist synthesis.
tert-Butyl 3-cyanoazetidine-1-carboxylate Cyano (-CN) Polar group increases dipole moment; used in LiHMDS-mediated alkylation reactions.
tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate Iodomethyl (-CH₂I) Halogenated substituent enables cross-coupling reactions (e.g., Ni-catalyzed carboboration).
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate Hydroxyimino (=N-OH) Oxime functionality participates in cycloadditions; synthesized via condensation of ketones.
tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate 4-Bromophenyl (C₆H₄Br) Aryl halide facilitates Suzuki-Miyaura coupling; high purity (≥97%) for calibration standards.

Electronic and Steric Effects

  • Methylsulfonyl vs. Cyano: The methylsulfonyl group is a stronger electron-withdrawing group than cyano, making the former more reactive in SN2 displacements. For example, in , the methylsulfonyloxy intermediate undergoes substitution with 2-trifluoromethylphenol under basic conditions , whereas cyano-substituted analogs require strong bases like LiHMDS for alkylation .
  • Methylsulfonyl vs. Halogenated Groups : Iodomethyl derivatives (e.g., ) are superior in metal-catalyzed reactions due to iodine’s leaving group ability, whereas methylsulfonyl groups stabilize transition states via electron withdrawal .

Solubility and Bioavailability

  • Fluorinated Derivatives: Compounds like tert-butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)azetidine-1-carboxylate () exhibit enhanced lipophilicity due to fluorine atoms, improving membrane permeability compared to polar methylsulfonyl analogs .
  • Hydroxymethyl/Amino Derivatives: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate () has higher water solubility due to hydrogen-bonding capacity, contrasting with the hydrophobic methylsulfonyl group .

Biological Activity

Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an azetidine ring, and a methylsulfonyl substituent, which contribute to its chemical reactivity and biological interactions. The molecular formula is C9H17NO4SC_9H_{17}NO_4S, with a molecular weight of approximately 221.30 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methylsulfonyl group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of enzymatic activity. The azetidine ring adds structural rigidity, enhancing binding affinity and specificity.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInteracts with enzymes, potentially inhibiting their activity through covalent bonding.
Antimicrobial PotentialExhibits activity against various microbial strains, making it a candidate for antimicrobial applications.
Drug DevelopmentServes as a building block in the synthesis of biologically active molecules for therapeutic applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies conducted on enzyme assays indicated significant inhibition rates when exposed to this compound, suggesting its potential utility in drug design targeting metabolic disorders.
  • Antimicrobial Activity : A study investigating the antimicrobial properties of azetidine derivatives highlighted that this compound showed promising results against resistant strains of bacteria. The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
  • Therapeutic Applications : In the context of drug development, this compound has been utilized as an intermediate in synthesizing more complex molecules with enhanced biological activities. Its unique structure facilitates the creation of analogs that may exhibit improved efficacy or reduced toxicity.

Comparative Analysis

To further understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl group instead of methylsulfonylIncreased polarity; potential for different interactions
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateCyanomethylene groupDifferent electronic properties affecting reactivity

This comparison illustrates how variations in functional groups can significantly influence the biological activity and potential therapeutic applications of similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of an azetidine precursor (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) with methylsulfonyl chloride. Key variables include solvent choice (e.g., dichloromethane or THF), base selection (e.g., triethylamine), and temperature control (0–25°C). Yield optimization requires anhydrous conditions, stoichiometric excess of methylsulfonyl chloride (1.2–1.5 equiv), and reaction monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the methylsulfonyl group’s integration (δ ~3.0 ppm for S-O-CH3) and azetidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 278.12) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting steric effects of the tert-butyl group and sulfonyl orientation .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group. Protect from light using amber glassware to avoid photodegradation .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Methodological Answer : Tools like Glide perform systematic searches of ligand conformational space, using OPLS-AA force fields for energy optimization. Critical parameters include:

  • Grid Generation : Align with the target’s active site (e.g., enzyme pockets).
  • Ligand Flexibility : Account for azetidine ring puckering and sulfonyl group rotation.
  • Scoring Functions : Combine empirical (e.g., hydrogen bonding) and force-field terms to rank poses. Validation via redocking (RMSD < 1.0 Å) ensures accuracy .

Q. What experimental strategies resolve contradictions in reported reaction yields or purity levels during synthesis?

  • Methodological Answer :

  • In-Situ Monitoring : Use HPLC or FTIR to track intermediate formation.
  • Purification Protocols : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water).
  • Controlled Variables : Document solvent purity, catalyst batch, and moisture levels to identify yield discrepancies .

Q. What role does the methylsulfonyl group play in the compound’s reactivity and pharmacological potential?

  • Methodological Answer :

  • Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or eliminations.
  • Pharmacophore Design : The sulfonyl moiety can act as a hydrogen-bond acceptor, improving binding affinity to enzymes (e.g., kinases) or receptors. Competitive inhibition assays (IC50) and molecular dynamics simulations validate its role .

Q. How do structural analogs of this compound compare in biological activity?

  • Methodological Answer :

  • Analog Screening : Replace methylsulfonyl with tosyl, sulfamoyl, or hydroxyl groups. Assess activity via in vitro assays (e.g., antimicrobial IC50, kinase inhibition).
  • SAR Analysis : Quantify effects of substituent bulk (tert-butyl) and polarity (sulfonyl) on membrane permeability (logP) and target engagement .

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